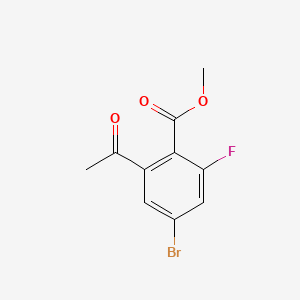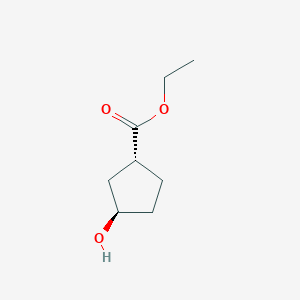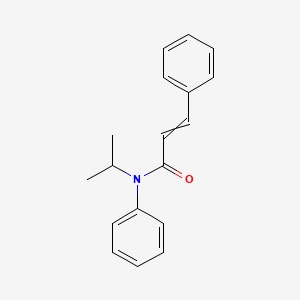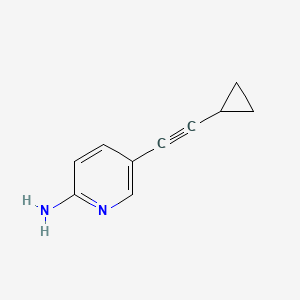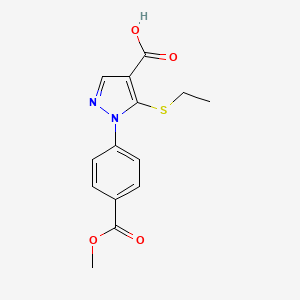
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry, particularly as chiral auxiliaries in stereoselective transformations . This compound features a chloro group and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazolidine with chloroacetyl chloride under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-ethyl-1,3-oxazolidine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethyl-1,3-oxazolidine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
Chemical Reactions Analysis
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different oxidation states.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one and its derivatives involves interactions with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
Comparison with Similar Compounds
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
These compounds are well-known for their antibacterial properties and are used in clinical settings to treat infections caused by resistant bacteria .
Properties
CAS No. |
52836-77-8 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-7-9(3-4-11-7)6(10)5-8/h7H,2-5H2,1H3 |
InChI Key |
UMKZHDNAQFYTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CCO1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


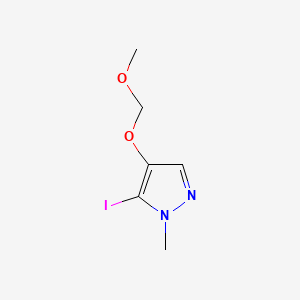
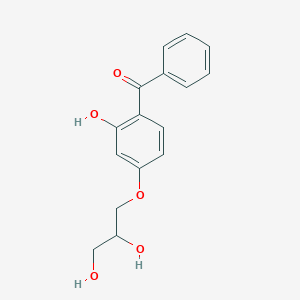

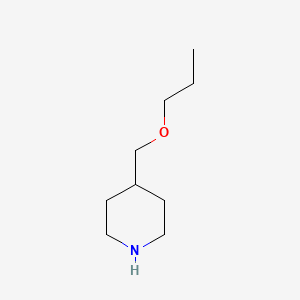
![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)

